2,4-Dichloro-6-(trifluoromethyl)quinazoline is an organic compound with the molecular formula . It appears as a white crystalline powder and is notable for its diverse applications in scientific research and pharmaceuticals. The compound features a quinazoline ring substituted with two chlorine atoms and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity.
This compound can be synthesized through various methods, primarily involving the reaction of 2,4-dichloroquinazoline with trifluoromethylating agents such as trifluoromethyl iodide. The synthesis process is typically conducted under controlled conditions to ensure high yield and purity.
2,4-Dichloro-6-(trifluoromethyl)quinazoline belongs to the class of heterocyclic compounds, specifically quinazolines. These compounds are characterized by their bicyclic structure, which includes a benzene ring fused to a pyrimidine ring. The presence of halogens and trifluoromethyl groups enhances their chemical reactivity, making them valuable in medicinal chemistry and material science.
The synthesis of 2,4-Dichloro-6-(trifluoromethyl)quinazoline typically involves the following steps:
The reaction generally proceeds through nucleophilic substitution where the trifluoromethyl group replaces a hydrogen atom on the quinazoline ring. This method has been optimized for industrial applications, focusing on high purity and yield through techniques such as recrystallization or chromatography for purification.
The molecular structure of 2,4-Dichloro-6-(trifluoromethyl)quinazoline consists of:
2,4-Dichloro-6-(trifluoromethyl)quinazoline can undergo several types of chemical reactions:
Common reagents used in these reactions include sodium amide for nucleophilic substitution, potassium permanganate or hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Each reaction requires specific conditions (e.g., solvent type, temperature) to achieve optimal results.
The mechanism of action for 2,4-Dichloro-6-(trifluoromethyl)quinazoline primarily involves its interaction with biological targets:
Relevant data include spectral characteristics obtained from techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy, which provide insights into functional groups and molecular connectivity .
2,4-Dichloro-6-(trifluoromethyl)quinazoline has several scientific uses:
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. This core structure possesses remarkable synthetic versatility, enabling strategic substitutions that fine-tune electronic properties, lipophilicity, and target-binding capabilities. The 2,4-dichloro-6-(trifluoromethyl)quinazoline framework exemplifies this strategic functionalization, combining halogen atoms for nucleophilic displacement with a trifluoromethyl group that profoundly influences both physicochemical properties and biological interactions. These molecular modifications transform the base quinazoline into a sophisticated building block capable of generating targeted therapeutic agents through rational drug design approaches [2] [4].
The medicinal exploration of quinazolines began with naturally occurring alkaloids like vasicine and febrifugine, but synthetic derivatives have dramatically expanded their therapeutic potential. Early work focused on simple alkyl- and amino-substituted quinazolines, revealing antimalarial and CNS-modulating activities. The strategic incorporation of halogen atoms at the 2- and 4-positions emerged as a pivotal advancement, creating versatile intermediates for constructing libraries of derivatives through nucleophilic substitution reactions. This synthetic approach enabled systematic structure-activity relationship (SAR) studies across diverse therapeutic targets [4].
The progressive evolution toward trifluoromethyl-substituted quinazolines represents a sophisticated refinement of this scaffold. The introduction of the -CF₃ group at position 6, as in 2,4-dichloro-6-(trifluoromethyl)quinazoline (CAS: 864291-30-5), marked a significant milestone in quinazoline chemistry. This modification capitalizes on the unique properties of fluorine atoms – their high electronegativity, small atomic radius, and enhanced lipophilicity – to improve pharmacokinetic profiles. Patent analyses reveal this specific compound's incorporation as a key intermediate in several therapeutic development programs since its emergence in the chemical literature:
Table 1: Key Therapeutic Applications of 2,4-Dichloro-6-(trifluoromethyl)quinazoline Derivatives
Patent/Publication | Therapeutic Focus | Role of Quinazoline Core |
---|---|---|
WO-2021130638-A1 [2] | Diacylglycerol kinase modulators | Key scaffold for enzyme inhibition |
WO-2020005935-A1 [2] | Glucose uptake inhibitors | Central pharmacophore |
WO-2020018848-A1 [2] | Stem cell expansion agents | Critical structural element |
These applications demonstrate how this specific quinazoline derivative serves as a multipurpose building block in modern drug discovery. Its chemical reactivity allows selective displacement of the 2- and 4-chlorine atoms with various nucleophiles (amines, alcohols, thiols), enabling rapid generation of compound libraries. Simultaneously, the electron-withdrawing trifluoromethyl group at position 6 stabilizes the ring system and influences the electron density at the adjacent positions, thereby modulating reactivity and the binding affinity of resulting derivatives to biological targets [2] [7].
The strategic placement of chlorine atoms and a trifluoromethyl group on the quinazoline scaffold creates a synergistic effect that enhances its utility in drug design. The two chlorine atoms at positions 2 and 4 exhibit distinct electronic environments and reactivity patterns due to the electron-deficient nature of the quinazoline ring. The 4-chlorine is typically more electrophilic and thus more susceptible to nucleophilic displacement than the 2-chlorine. This differential reactivity enables sequential, regioselective derivatization – a crucial feature for constructing complex molecules with precise substitution patterns. Pharmaceutical chemists exploit this characteristic to generate diverse analogs from a single advanced intermediate [4] [7].
The trifluoromethyl (-CF₃) group at position 6 profoundly influences the compound's physicochemical profile. This substituent significantly increases lipophilicity (measured as LogP = 3.96 [2]), enhancing membrane permeability. Simultaneously, the strong electron-withdrawing effect of the -CF₃ group modulates the electron density throughout the quinazoline ring system, affecting both the chemical reactivity of the chlorine substituents and the potential for π-stacking interactions with biological targets. The trifluoromethyl group also contributes to metabolic stability by resisting oxidative pathways that commonly affect alkyl groups, thereby potentially improving the pharmacokinetic profiles of derived drug candidates.
Table 2: Comparative Physicochemical Properties of Quinazoline Derivatives
Property | 2,4-Dichloro-6-(trifluoromethyl)quinazoline | Unsubstituted Quinazoline | Significance |
---|---|---|---|
Molecular Weight | 267.03 g/mol [1] [2] | 130.15 g/mol | Impacts drug-likeness |
Boiling Point | 222.3°C at 760 mmHg [2] | 110-112°C | Indicates thermal stability |
Density | 1.595 g/cm³ [2] | ~1.20 g/cm³ | Relates to crystal packing |
Topological Polar Surface Area | 25.8 Ų [2] | 25.8 Ų | Affects membrane permeability |
LogP | 3.96 [2] | 1.14 | Governs lipophilicity and absorption |
The trifluoromethyl group's influence extends to solid-state characteristics, with the compound typically crystallizing as an off-white to yellow powder [6] [7]. This color range potentially indicates varying degrees of crystallinity or purity levels achievable through different synthetic routes. The compound requires specific storage conditions (inert atmosphere, -20°C freezer storage [1] [6]) to maintain stability, highlighting the importance of the -CF₃ group in altering not just reactivity but also the physical handling requirements of the compound.
These strategic modifications collectively transform the quinazoline scaffold into an advanced intermediate with tailored properties for medicinal chemistry. The combination of halogens for synthetic manipulation and the -CF₃ group for electronic and pharmacokinetic enhancement creates a versatile building block that balances reactivity, stability, and drug-like properties. This molecular design exemplifies modern approaches to privileged scaffold optimization for drug discovery [2] [4] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7